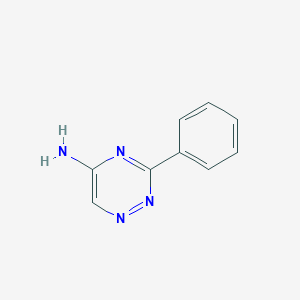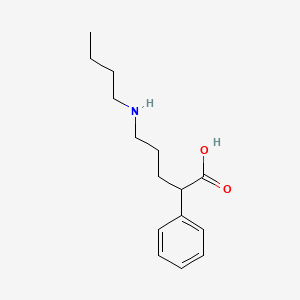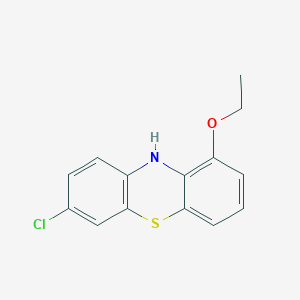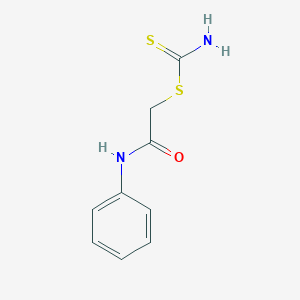
4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a 2,3-dihydroxypropoxy group and a methoxy group. Its molecular formula is C11H14O6, and it has a molecular weight of 242.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with epichlorohydrin, followed by hydrolysis to introduce the dihydroxypropoxy group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in structure but with a bisphenol core.
Bisphenol A diglycidyl ether: Contains similar dihydroxypropoxy groups but is used primarily in epoxy resins.
Uniqueness
4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
| 91971-85-6 | |
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC 名称 |
4-(2,3-dihydroxypropoxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3,(H,14,15) |
InChI 键 |
RTWATTDFMASJPV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)

